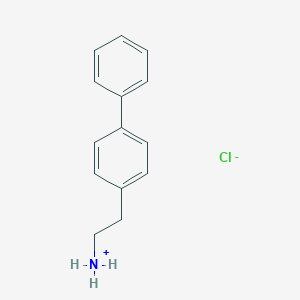

2-(4-Phenylphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(4-phenylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWAKNWMCINLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17027-69-9 | |

| Record name | NSC91617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The ketone group of 4-phenylacetophenone reacts with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine. Sodium cyanoborohydride (NaBHCN) or hydrogen gas with palladium catalysts are commonly employed for this step.

Experimental Protocol

-

Step 1 : Dissolve 4-phenylacetophenone (1.0 equiv) in anhydrous methanol.

-

Step 2 : Add ammonium acetate (2.0 equiv) and stir at 25°C for 30 minutes.

-

Step 3 : Introduce NaBHCN (1.5 equiv) gradually under nitrogen atmosphere.

-

Step 4 : Reflux the mixture at 65°C for 12 hours.

-

Step 5 : Acidify with concentrated HCl to form the hydrochloride salt, followed by recrystallization from ethanol.

Yield : 72–85%

Purity : >98% (HPLC)

Microbial Resolution for Enantiomer Separation

Optically active amines are critical for pharmaceutical applications. Patent EP0924193A1 describes microbial resolution using Rhodococcus or Pseudomonas strains to selectively metabolize one enantiomer, leaving the desired (R)- or (S)-form.

Key Steps

-

Substrate Preparation : A racemic mixture of 2-(4-phenylphenyl)ethan-1-amine is dissolved in a buffered medium.

-

Biocatalysis : Incubate with Rhodococcus erythropolis at 30°C for 48 hours.

-

Extraction : Recover the unreacted enantiomer via liquid-liquid extraction and convert to hydrochloride using HCl gas.

Enantiomeric Excess : 92–99%

Scalability : Limited to batch processes due to microbial growth requirements.

Hydrochlorination of Free Amine

Direct hydrochlorination is a straightforward method to obtain the hydrochloride salt. VulcanChem’s protocol involves saturating a solution of free 2-(4-phenylphenyl)ethan-1-amine in diethyl ether with HCl gas.

Procedure

-

Step 1 : Dissolve the free amine in dry diethyl ether.

-

Step 2 : Bubble HCl gas through the solution until precipitation ceases.

-

Step 3 : Filter and wash the precipitate with cold ether.

Advantages : High yield (95%), minimal purification required.

Challenges : Requires strict moisture control to avoid side reactions.

Acid Hydrolysis of Imine Intermediates

A patent by WO2009057133A2 details the hydrolysis of imine precursors using aqueous hydrobromic or sulfuric acid. This method is advantageous for large-scale production due to its simplicity.

Reaction Conditions

-

Substrate : N-benzylidene-2-(4-phenylphenyl)ethan-1-amine.

-

Acid : 6M HSO at 80–85°C for 4 hours.

-

Workup : Neutralize with NaOH, extract with dichloromethane, and treat with HCl.

Yield : 68–75%

Byproduct Recovery : Benzylamine is recycled, enhancing cost-efficiency.

Grignard Reaction with Subsequent Amination

This two-step approach involves forming the biphenyl backbone via Grignard reagent addition, followed by amination.

Synthesis Pathway

-

Grignard Formation : React 4-bromobiphenyl with magnesium in THF.

-

Ketone Synthesis : Quench with acetonitrile to form 4-phenylacetophenone.

-

Reductive Amination : Proceed as in Method 1.

Key Data :

-

Overall Yield : 60–70%

-

Purity : 95% (requires column chromatography for intermediates).

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability. A tubular reactor setup enables:

-

Precise Temperature Control : 50–60°C.

-

Reducing Agent : Hydrogen gas with Pd/C catalyst.

-

Residence Time : 20 minutes.

Output : 1.2 kg/hour with 90% conversion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85 | 98 | Moderate | High |

| Microbial Resolution | 78 | 99 | Low | Low |

| Hydrochlorination | 95 | 99 | High | High |

| Acid Hydrolysis | 75 | 97 | High | Moderate |

| Grignard Route | 70 | 95 | Low | Low |

| Continuous Flow | 90 | 98 | High | High |

Industrial vs. Laboratory-Scale Considerations

Industrial Production

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H16ClN, characterized by a central ethanamine structure with para-substituted phenyl groups. Its unique structural configuration contributes to its diverse reactivity and biological properties.

Organic Synthesis

2-(4-Phenylphenyl)ethan-1-amine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions including:

- Oxidation : Leading to the formation of imines or nitriles.

- Reduction : Resulting in secondary or tertiary amines.

- Substitution Reactions : Facilitating the creation of halogenated or nitrated biphenyl derivatives.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. It plays a role in drug development, particularly in the synthesis of biologically active molecules. Notably, biphenyl derivatives have been associated with various pharmacological activities such as:

Biological Studies

In biological research, this compound is studied for its interaction with enzymes and receptors. Its mechanism of action involves modulating the activity of these targets, which can lead to insights into its pharmacological effects.

Biotechnology Applications

Recent studies have highlighted its potential in biocatalysis and enzyme engineering:

- Biosynthesis of Aromatic Compounds : It can be used in the biosynthesis processes involving aromatic compounds, which are crucial for synthesizing drugs and other biologically active materials.

- High-throughput Screening : The compound has been employed in high-throughput screening methods for transaminases, facilitating the efficient synthesis of chiral amines.

Data Tables

The following table summarizes key characteristics and comparative features of this compound against similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)ethan-1-amine hydrochloride | Methyl group substitution on the para position | Potentially different pharmacological properties due to methyl group influence |

| 2-(4-Fluorophenyl)ethan-1-amine hydrochloride | Fluorine substitution on the para position | Increased lipophilicity may enhance blood-brain barrier penetration |

| 2-(Phenylethynyl)ethan-1-amine hydrochloride | Ethynyl group instead of phenyl | Different electronic properties affecting receptor interactions |

Case Study 1: Antitumor Activity Investigation

A study explored the antitumor effects of biphenyl derivatives including this compound. The results indicated significant inhibition of tumor cell proliferation, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed that it acts as an effective modulator. This property is being leveraged to develop new therapeutic agents targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-(4-Phenylphenyl)ethan-1-amine hydrochloride and related compounds:

Structural and Functional Insights

Substituent Effects on Pharmacokinetics

- Lipophilicity : The biphenyl group in this compound increases lipophilicity compared to smaller substituents (e.g., methoxy or halogens). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Halogenation : Chloro- and fluoro-substituted analogs (e.g., 2-(2-Chloro-4-fluorophenyl)ethan-1-amine) exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Receptor Binding and Selectivity

- Serotonergic Activity : 2C-series compounds (e.g., 2C-D, 2C-P) demonstrate potent 5-HT₂A receptor agonism, attributed to their 2,5-dimethoxy substitution pattern. The biphenyl variant lacks methoxy groups, likely shifting receptor affinity toward other targets .

- TAAR1 Modulation : Thiophene-substituted analogs (e.g., compound 30) show affinity for TAAR1, a receptor implicated in schizophrenia treatment, suggesting structural flexibility for diverse receptor targeting .

Pharmacological Potential

- Biphenyl Derivatives : The biphenyl group may confer dual-target activity (e.g., FFAR1/FFAR4 modulation) similar to compounds in and , though direct evidence is needed .

- Halogenated Analogs : Chloro-fluoro substitution (e.g., compound in ) is associated with antibacterial and antipsychotic applications due to enhanced bioavailability .

Limitations and Challenges

- Solubility : High lipophilicity in biphenyl derivatives may limit formulation options.

- Safety Data: Limited toxicological profiles for many analogs (e.g., compound in ) necessitate further preclinical evaluation .

Biological Activity

2-(4-Phenylphenyl)ethan-1-amine hydrochloride, also known as (1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride, is a chemical compound with the molecular formula C14H16ClN. Its structure features a central ethanamine backbone substituted with two phenyl groups, which significantly influences its biological activity. This article explores the biological properties, potential applications, and relevant research findings associated with this compound.

The compound is a hydrochloride salt, enhancing its solubility in aqueous environments. This property facilitates various biochemical reactions and interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Interaction : The compound has been utilized in studies focusing on transaminases, which are critical for synthesizing enantiopure chiral amines. A colorimetric method has been developed for high-throughput screening of these enzymes using inexpensive amine donors.

- Biosynthesis Applications : It has potential applications in the biosynthesis of aromatic compounds, which are essential in drug synthesis and other biologically active molecules.

Table 1: Comparison of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Involved in transaminase activity for chiral amine synthesis |

| Biosynthesis | Potential use in synthesizing aromatic compounds |

| Antimicrobial Potential | Investigated for effects on quorum sensing in Agrobacterium tumefaciens |

Case Study 1: Transaminase Screening

A study demonstrated that this compound could be used to screen transaminases effectively. The assay showed sensitivity and low background coloration, enabling the identification of enzyme activities against various substrates.

Case Study 2: Quorum Sensing Inhibition

Another significant study evaluated the impact of related compounds on Agrobacterium tumefaciens. The findings indicated that certain derivatives could inhibit β-galactosidase activity and disrupt quorum sensing mechanisms, suggesting potential applications as antimicrobial agents. Although this study did not focus directly on this compound, it highlights the relevance of similar compounds in biological contexts .

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various enzymes and receptors. Its ability to undergo nucleophilic substitutions enhances its reactivity and potential for diverse applications.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)ethan-1-amine hydrochloride | Methyl group substitution on para position | Different pharmacological properties due to methyl influence |

| 2-(4-Fluorophenyl)ethan-1-amine hydrochloride | Fluorine substitution on para position | Increased lipophilicity may enhance blood-brain barrier penetration |

| 2-(Phenylethynyl)ethan-1-amine hydrochloride | Ethynyl group instead of phenyl | Different electronic properties affecting receptor interactions |

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-phenylphenyl)ethan-1-amine hydrochloride, and what are critical reaction conditions?

- Methodology : A multi-step synthesis is typical. One approach involves:

- Step 1 : Alkylation of 4-phenylbenzaldehyde with nitroethane under basic conditions (e.g., KOH) to form a nitroalkene intermediate.

- Step 2 : Reduction of the nitro group to an amine using sodium borohydride or catalytic hydrogenation.

- Step 3 : Salt formation via HCl treatment to yield the hydrochloride salt.

Key parameters include temperature control (<0°C during reduction to prevent side reactions) and anhydrous conditions for steps involving moisture-sensitive reagents .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm aromatic substitution patterns and amine proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular ion ([M+H] for CHNCl).

- Elemental Analysis : Ensure %C, %H, and %N align with calculated values (tolerance ±0.3%).

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood during synthesis to prevent inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence receptor binding affinity in serotonin/dopamine systems?

- Methodology :

- Molecular Docking : Compare the target compound’s structure with known agonists (e.g., 2C-H derivatives) using software like AutoDock Vina to predict interactions with 5-HT receptors.

- In Vitro Assays : Perform competitive binding assays (-ketanserin displacement) to measure K values.

- Data Interpretation : A para-phenyl group may enhance hydrophobic interactions in the receptor’s binding pocket, increasing affinity compared to ortho-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for phenylalkylamine derivatives?

- Methodology :

- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cAMP vs. β-arrestin recruitment), species differences (human vs. rodent receptors), and enantiomeric purity.

- Reproducibility : Replicate key experiments under standardized conditions (e.g., 37°C, pH 7.4) using validated cell lines (HEK293T expressing h5-HT).

- Statistical Tools : Apply ANOVA with post-hoc tests to identify significant discrepancies .

Q. Can this compound serve as a scaffold for developing β-arrestin-biased ligands?

- Methodology :

- Bias Factor Calculation : Use the Black-Leff equation to quantify bias (ΔΔlog(τ/K)) between G protein and β-arrestin pathways.

- Structural Modifications : Introduce substituents (e.g., methoxy groups) at the 4-position to alter signaling bias.

- Functional Assays : Measure β-arrestin recruitment (BRET assay) vs. G-mediated calcium flux (Fluo-4 dye) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.